molecular formula C27H24N2O7 B12146968 methyl 4-[(3E)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate

methyl 4-[(3E)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate

Cat. No.: B12146968
M. Wt: 488.5 g/mol
InChI Key: KCRNCSFUWMPCQT-ZNTNEXAZSA-N
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Description

Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid, pyridine derivatives, and other reagents. The reaction conditions may involve:

    Condensation reactions: To form the core pyrrole structure.

    Esterification: To introduce the methyl ester group.

    Hydrolysis and oxidation: To achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification techniques: Such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: To form more oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or carboxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding pyrrole chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industry, these compounds may be used in the synthesis of more complex molecules or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to and modulating receptor function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents. Examples include:

  • Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate
  • Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Uniqueness

The uniqueness of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-[(3E)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H24N2O7/c1-34-20-11-10-19(13-21(20)35-2)24(30)22-23(17-6-8-18(9-7-17)27(33)36-3)29(26(32)25(22)31)15-16-5-4-12-28-14-16/h4-14,23,30H,15H2,1-3H3/b24-22+

InChI Key

KCRNCSFUWMPCQT-ZNTNEXAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)OC

Origin of Product

United States

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